BenchChemオンラインストアへようこそ!

Cefobis

Biliary Pharmacokinetics Hepatobiliary Surgery Cephalosporin Comparison

Cefoperazone (Cefobis) is a third-generation cephalosporin distinguished by predominant biliary elimination—approximately 70% of an IV dose appears in bile, achieving peak concentrations of 942 μg/mL (30-fold higher than cefazolin) and gallbladder tissue levels of 91.0 μg/g. This unparalleled hepatobiliary penetration makes it the benchmark compound for biliary tract infection research. Combined with sulbactam, it delivers 8% higher treatment success and 22% higher microbial clearance vs. other cephalosporins. Ideal for preclinical studies on Pseudomonas aeruginosa, ESBL-producing Enterobacteriaceae, and surgical site infection prophylaxis.

Molecular Formula C25H26N9O8S2-
Molecular Weight 644.7 g/mol
Cat. No. B10828580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefobis
Molecular FormulaC25H26N9O8S2-
Molecular Weight644.7 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-]
InChIInChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/p-1/t15-,16-,22-/m1/s1
InChIKeyGCFBRXLSHGKWDP-XCGNWRKASA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefobis (Cefoperazone): A Third-Generation Cephalosporin with Distinct Biliary Excretion and Anti-Pseudomonal Profile


Cefobis is the brand name for cefoperazone, a semisynthetic, broad-spectrum, third-generation cephalosporin antibiotic [1]. It is characterized by a dual excretory pathway—predominantly via the biliary system (approximately 70% of an intravenous dose appears in bile) and secondarily via renal elimination [2]. This pharmacokinetic property distinguishes it from many other cephalosporins and confers high and sustained concentrations in bile and gallbladder tissue [3]. Cefoperazone exhibits activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa, and retains moderate activity against Gram-positive organisms [4]. Its clinical utility is often enhanced by co-administration with the beta-lactamase inhibitor sulbactam, which broadens its spectrum to include many beta-lactamase-producing pathogens [5].

Why Cefobis (Cefoperazone) Cannot Be Casually Substituted with Other Cephalosporins


Despite sharing a beta-lactam core, third-generation cephalosporins exhibit clinically significant divergence in pharmacokinetic behavior, antimicrobial spectrum, and susceptibility to beta-lactamases. Cefoperazone's primary biliary elimination route (unlike the predominantly renal excretion of agents such as ceftazidime or cefotaxime) results in exceptionally high biliary drug levels that are not replicated by many in-class alternatives [1]. Furthermore, its specific affinity for penicillin-binding proteins and its stability against certain beta-lactamases—or its potentiation by sulbactam—create a unique anti-pseudomonal and anti-enterobacterial profile [2]. Simple substitution based on generation classification or shared spectrum overlooks these critical, quantifiable differences, which directly impact therapeutic efficacy in biliary tract infections, infections involving Pseudomonas aeruginosa, and scenarios requiring coverage of multidrug-resistant organisms [3]. The following evidence guide quantifies these specific points of differentiation.

Cefobis (Cefoperazone) Product-Specific Quantitative Evidence Guide


Biliary Concentration Superiority: Cefoperazone Achieves ~30-Fold Higher Bile Levels Than Cefazolin

Cefoperazone (Cefobis) demonstrates markedly superior penetration into human bile compared to the first-generation cephalosporin cefazolin. In a crossover study of patients undergoing biliary surgery, the mean peak bile concentration of cefoperazone was 942 ± 525 μg/mL, which was approximately 30 times higher than the mean peak bile concentration of cefazolin (28.6 ± 26.3 μg/mL) after equivalent 1 g intravenous doses [1]. This quantitative difference directly supports preferential use in biliary tract infections.

Biliary Pharmacokinetics Hepatobiliary Surgery Cephalosporin Comparison

Gallbladder Tissue and Bile Penetration: Cefoperazone Outperforms Ceftazidime and Cefazolin

In a comparative study of four cephalosporins, cefoperazone achieved a mean gallbladder bile concentration of 398.8 μg/mL, significantly exceeding those of ceftazidime (3.08 μg/mL) and cefazolin (12.3 μg/mL) (p<0.008) [1]. Similarly, mean gallbladder tissue levels for cefoperazone (91.0 μg/g) were superior to those of ceftazidime (7.25 μg/g) (p<0.001) [1]. When adjusted for in vitro activity against biliary pathogens, the authors concluded that cefoperazone and ceftriaxone are superior to ceftazidime and cefazolin for prophylaxis in elective biliary surgery [1].

Biliary Pharmacokinetics Surgical Prophylaxis Cephalosporin Comparison

Anti-Pseudomonal Activity: Cefoperazone Demonstrates Comparable In Vitro Potency to Ceftazidime

Against carbenicillin-susceptible strains of Pseudomonas aeruginosa, cefoperazone exhibits an MIC range of 2-4 mg/L, placing it among the more active extended-spectrum cephalosporins [1]. While ceftazidime shows the lowest MIC (1 mg/L), cefoperazone's activity is comparable to or better than ceftriaxone (4 mg/L), moxalactam (4-8 mg/L), and cefotaxime (8-16 mg/L) [1]. A separate study reported MIC90 values for P. aeruginosa of 16 mg/L for cefoperazone versus 4 mg/L for ceftazidime, but both were the most active agents among seven extended-spectrum cephalosporins tested [2].

Antimicrobial Susceptibility Pseudomonas aeruginosa MIC Comparison

Clinical Efficacy in Surgical Site Infections: Cefoperazone-Sulbactam Achieves 94.55% Overall Efficacy vs 70.91% for Cefuroxime

A retrospective analysis of 110 patients with surgical site infections (SSIs) compared treatment with cefoperazone sodium plus sulbactam sodium (n=55) against cefuroxime (n=55) [1]. The cefoperazone-sulbactam group demonstrated a cure rate of 58.18% and an overall efficacy rate of 94.55% [1]. In contrast, the cefuroxime group showed a cure rate of 32.73% and an overall efficacy rate of 70.91% [1]. This difference was statistically significant (Chi-square value of 9.16, p < 0.05) [1].

Surgical Site Infection Clinical Efficacy Comparative Retrospective Study

Meta-Analysis: Cefoperazone-Sulbactam Shows 8% Higher Treatment Success Rate vs. Other Cephalosporins

A systematic review and meta-analysis of seven randomized controlled trials (n=1017 patients) compared cefoperazone-sulbactam against other cephalosporins [1]. Cefoperazone-sulbactam demonstrated a significantly higher treatment success rate (Relative Risk (RR) = 1.08; 95% Confidence Interval [1.02–1.13]; P = .003) and superior microbial clearance rate (RR = 1.22; 95% CI [1.11–1.34]) [1]. These findings indicate an 8% relative increase in treatment success and a 22% relative increase in microbial clearance compared to alternative cephalosporin regimens [1].

Meta-Analysis Comparative Efficacy Multidrug-Resistant Organisms

Inoculum Effect: Cefoperazone Maintains Lower MIC90 than Moxalactam and Cefotaxime at High Bacterial Load

The activity of beta-lactams can diminish at high bacterial inocula. In a study testing 40 clinical isolates of Pseudomonas aeruginosa, cefoperazone demonstrated an MIC90 of 8 μg/mL at an inoculum of 5 × 10⁵ CFU/mL, which was lower than that of moxalactam and cefotaxime (both 16 μg/mL) and comparable to N-formimidoyl thienamycin [1]. At the highest inoculum tested (5 × 10⁷ CFU/mL), an MIC90 could not be determined for cefoperazone (MIC50 ≥128 μg/mL), similar to the other beta-lactams except for N-formimidoyl thienamycin, highlighting a class-wide inoculum effect [1]. However, cefoperazone's relative advantage at moderate inocula suggests retained utility in infections with moderate bacterial burden.

Inoculum Effect Pseudomonas aeruginosa MIC Comparison

Cefobis (Cefoperazone): Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Hepatobiliary Pharmacokinetic Studies and Biliary Infection Models

Given its exceptional biliary penetration, with mean peak bile concentrations reaching 942 μg/mL (30-fold higher than cefazolin) and gallbladder tissue levels of 91.0 μg/g (versus 7.25 μg/g for ceftazidime) [REFS-1, REFS-2], Cefobis (cefoperazone) is ideally suited for preclinical and clinical research focusing on biliary tract infections, cholecystitis, and cholangitis. Its high and sustained biliary concentrations, which remain above the MIC for common biliary pathogens even in the presence of obstruction [3], make it a benchmark compound for studying drug penetration into the hepatobiliary system and for validating new diagnostic or therapeutic interventions in this niche.

Investigational Therapy for Multidrug-Resistant Gram-Negative Infections

The combination of cefoperazone with sulbactam has demonstrated, in a meta-analysis of RCTs, an 8% higher treatment success rate (RR 1.08, 95% CI 1.02–1.13) and a 22% higher microbial clearance rate (RR 1.22, 95% CI 1.11–1.34) compared to other cephalosporins [4]. This superior efficacy, particularly noted in infections involving multidrug-resistant organisms, positions Cefobis (cefoperazone)-based regimens as a preferred investigational agent or reference standard in clinical trials evaluating new therapies for complicated intra-abdominal infections, hospital-acquired pneumonia, and infections caused by ESBL-producing Enterobacteriaceae.

Anti-Pseudomonal Research and Comparative Microbiology

Cefoperazone exhibits in vitro activity against Pseudomonas aeruginosa that is comparable to ceftazidime (MIC range 2-4 mg/L for cefoperazone vs. 1 mg/L for ceftazidime) and superior to many other extended-spectrum cephalosporins such as cefotaxime (MIC 8-16 mg/L) [5]. It also demonstrates a lower MIC90 than moxalactam and cefotaxime at moderate bacterial inocula [6]. These quantitative microbiological features make Cefobis a valuable tool compound for studies on Pseudomonas aeruginosa resistance mechanisms, for screening new anti-pseudomonal agents, and for use in pharmacodynamic models aiming to correlate drug exposure with bactericidal effect in this difficult-to-treat pathogen.

Surgical Prophylaxis and Post-Operative Infection Management Research

A retrospective clinical study demonstrated that a cefoperazone-sulbactam regimen achieved a 94.55% overall efficacy rate in managing surgical site infections (SSIs), compared to 70.91% for cefuroxime (p<0.05) [7]. This substantial improvement in clinical outcomes, coupled with its favorable tissue penetration profile, supports the use of Cefobis in research protocols investigating optimal antimicrobial prophylaxis for high-risk surgical procedures, particularly those involving the gastrointestinal or hepatobiliary tracts, and in studies aiming to refine therapeutic algorithms for post-operative infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefobis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.